molecular formula C20H14FNO5 B11491173 4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11491173
M. Wt: 367.3 g/mol
InChI Key: QEHKBQZSMLXZOY-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and furo[3,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, fluorophenyl compounds, and pyridine derivatives. Common synthetic routes could involve:

    Cyclization reactions: Formation of the furo[3,4-b]pyridine core.

    Substitution reactions: Introduction of the fluorophenyl group.

    Oxidation reactions: Formation of the dione functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the dione to diol.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activity. It might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Fluorophenyl compounds: Compounds containing fluorophenyl groups.

    Furo[3,4-b]pyridine derivatives: Compounds with the furo[3,4-b]pyridine core.

Uniqueness

The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE lies in its combination of these three distinct moieties, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C20H14FNO5

Molecular Weight

367.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H14FNO5/c21-12-2-1-3-13(7-12)22-15-9-25-20(24)19(15)14(8-18(22)23)11-4-5-16-17(6-11)27-10-26-16/h1-7,14H,8-10H2

InChI Key

QEHKBQZSMLXZOY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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